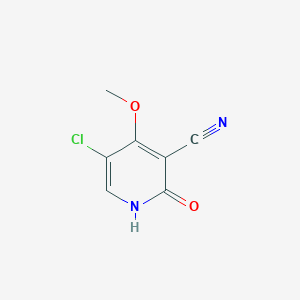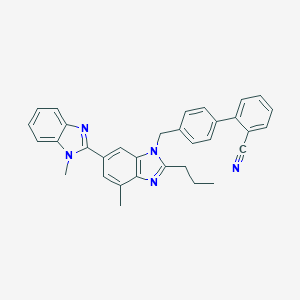
2,2-Dimethylpropane-1-sulfonamide
Vue d'ensemble
Description
2,2-Dimethylpropane-1-sulfonamide is a chemical compound with the molecular formula C5H13NO2S . It is used in the preparation of macrocyclic peptides as hepatitis C virus inhibitors.
Synthesis Analysis
Sulfonamides, including 2,2-Dimethylpropane-1-sulfonamide, are typically synthesized from sulfonyl chlorides . Various methods exist for the synthesis of sulfonyl chlorides, including the oxidation and chlorination of thiols, or the diazotization of anilines followed by treatment with sulfur dioxide .Molecular Structure Analysis
The molecular structure of 2,2-Dimethylpropane-1-sulfonamide consists of a sulfonamide functional group attached to a 2,2-dimethylpropane moiety .Chemical Reactions Analysis
Sulfonamides, such as 2,2-Dimethylpropane-1-sulfonamide, act as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle . This inhibition prevents the multiplication of bacteria, making sulfonamides effective antibacterial agents .Applications De Recherche Scientifique
Glaucoma Treatment Exploration
There is potential for this compound to contribute to glaucoma treatment due to its range of pharmacological activities.
Each application represents a unique field where 2,2-Dimethylpropane-1-sulfonamide shows promise. Ongoing research and clinical trials will further elucidate its full potential across these diverse areas .
Mécanisme D'action
Target of Action
2,2-Dimethylpropane-1-sulfonamide is a type of sulfonamide, a group of compounds known for their diverse pharmacological activities . The primary targets of sulfonamides are the enzymes anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Mode of Action
Sulfonamides, including 2,2-Dimethylpropane-1-sulfonamide, act as competitive inhibitors of their target enzymes . They mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthetase . By binding to the enzyme’s active site, sulfonamides prevent PABA from accessing the site, thereby inhibiting the enzyme’s activity .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by sulfonamides disrupts the synthesis of folic acid , a vital component for bacterial growth . Folic acid is necessary for the production of nucleic acids and proteins. Therefore, its deficiency can lead to the inhibition of bacterial growth and replication .
Pharmacokinetics
It’s worth noting that sulfonamides are generally known for their high resistance to biodegradation , which could potentially lead to long residence times in both water and soil matrices .
Result of Action
The molecular and cellular effects of 2,2-Dimethylpropane-1-sulfonamide’s action primarily involve the disruption of bacterial growth and replication due to the inhibition of folic acid synthesis . This can lead to the effective treatment of various bacterial infections .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2-Dimethylpropane-1-sulfonamide. For instance, the widespread contamination of the environment with sulfonamides has led to the potential spread of antimicrobial resistance . Moreover, strong correlations have been found between the abundance of sulfonamide resistance genes (SRGs) and environmental factors, suggesting that appropriate environmental conditions favor the spread of SRGs .
Propriétés
IUPAC Name |
2,2-dimethylpropane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2S/c1-5(2,3)4-9(6,7)8/h4H2,1-3H3,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXWDAAONGOPPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylpropane-1-sulfonamide | |
CAS RN |
206066-14-0 | |
| Record name | 2,2-dimethylpropane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

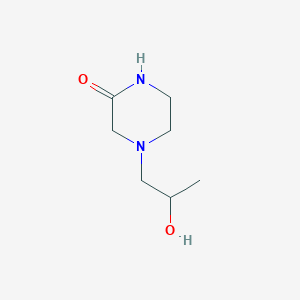
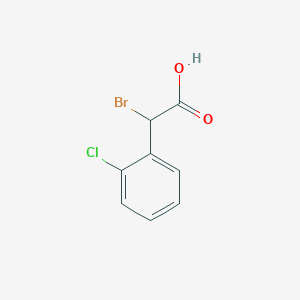
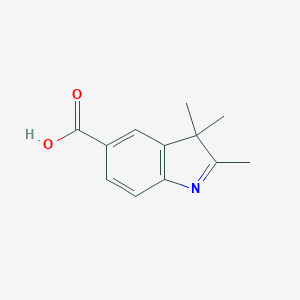
![3-Nitrobenzo[b]furan-5-ol](/img/structure/B135934.png)
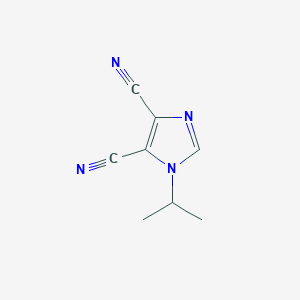
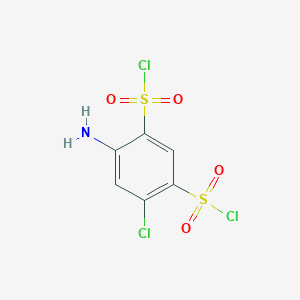
![Thieno[3,2-B]pyridine-2-sulfonic acid [2-oxo-1-(1H-pyrrolo[2,3-C]pyridin-2-ylmethyl)-pyrrolidin-3-YL]-amide](/img/structure/B135955.png)

